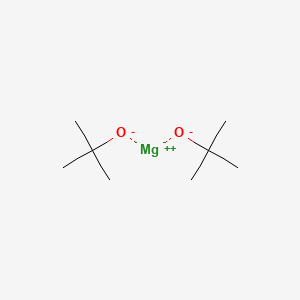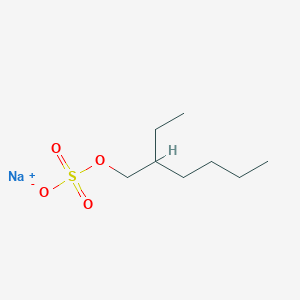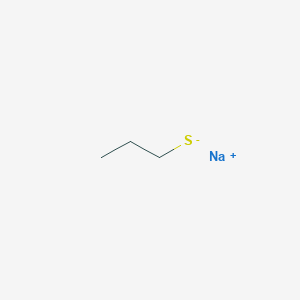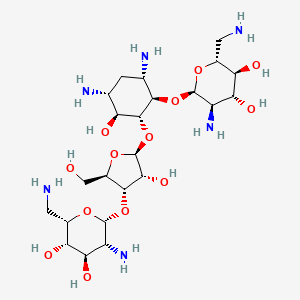
Sodium silicate
Overview
Description
Sodium silicate, commonly known as water glass or liquid glass, is a compound composed of sodium oxide and silica. It appears as a colorless, viscous liquid or as solid, transparent beads when dehydrated. This compound is produced by fusing sodium carbonate (soda ash) and silica sand at high temperatures. This compound has a wide range of industrial applications, including the manufacture of detergents, adhesives, and cement .
Mechanism of Action
Target of Action
Sodium silicate, also known as water glass or liquid glass, is a compound that primarily targets colloidal molecules and metal ions in various applications . In wastewater treatment, this compound binds to colloidal molecules, creating larger aggregates that sink to the bottom of the water column . In water treatment, it reacts with metal ions to form a protective layer, reducing the corrosive effect of water on pipelines and other equipment .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. In neutral and alkaline solutions, sodium silicates are stable. In acidic solutions, the silicate ions react with hydrogen ions to form silicic acids, which tend to decompose into hydrated silicon dioxide gel . This gel can be heated to drive off the water, resulting in a hard, translucent substance called silica gel .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of silica from orthosilicic acid through oligomers to particles and aggregated structures . This process is crucial in the formation of silica gel, a desiccant widely used in various industries .
Result of Action
The action of this compound results in a variety of effects at the molecular and cellular level. For instance, in wastewater treatment, the interaction of this compound with colloidal molecules leads to the formation of larger aggregates that sink, thereby aiding in the purification process . In water treatment, the reaction of this compound with metal ions forms a protective layer that reduces corrosion .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other ions. Sodium silicates are stable in neutral and alkaline solutions, but in acidic solutions, they react with hydrogen ions . Additionally, the presence of metal ions in the environment can influence the action of this compound, as seen in its use as a corrosion inhibitor in water treatment .
Biochemical Analysis
Biochemical Properties
Sodium silicate is involved in the formation of silica, a compound that plays a crucial role in biosilicification . This process involves the formation of mineralized structures from nanosized particles intermixed with organic material . This compound interacts with various biomolecules during this process, contributing to the formation of complex structures .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in biosilicification. It influences cell function by contributing to the formation of mineralized structures, which can impact various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the formation of silica. It participates in the condensation of silicic acid, a fundamental building block in the formation of silicas . This process involves binding interactions with biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. As part of the biosilicification process, it contributes to the formation of stable, mineralized structures
Metabolic Pathways
This compound is involved in the metabolic pathway of silica formation. It interacts with enzymes during the condensation of silicic acid, contributing to the formation of silica
Transport and Distribution
It is known to participate in the formation of silica, which occurs both intracellularly and extracellularly
Subcellular Localization
As it is involved in the formation of silica, it is likely to be found in locations where biosilicification occurs
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium silicate can be synthesized through several methods. One common method involves the reaction of silica (in the form of quartz sand) with sodium carbonate at high temperatures. The reaction is as follows: [ \text{Na}_2\text{CO}_3 + \text{SiO}_2 \rightarrow \text{Na}_2\text{SiO}_3 + \text{CO}_2 ]
Another method involves the reaction of silica with sodium hydroxide: [ \text{SiO}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SiO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by treating a mixture of silica, caustic soda, and water in a reactor with hot steam. This process yields a glassy, solid substance that is then dissolved in water to create a liquid solution .
Chemical Reactions Analysis
Types of Reactions: Sodium silicate undergoes various chemical reactions, including:
-
Hydrolysis: this compound reacts with water to form silicic acid and sodium hydroxide. [ \text{Na}_2\text{SiO}_3 + 2\text{H}_2\text{O} \rightarrow \text{H}_4\text{SiO}_4 + 2\text{NaOH} ]
-
Precipitation: When an acid is added to a this compound solution, silica precipitates out. [ \text{Na}_2\text{SiO}_3 + 2\text{HCl} \rightarrow \text{SiO}_2 + 2\text{NaCl} + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide.
Major Products:
Silica (SiO₂): Formed during precipitation reactions.
Sodium hydroxide (NaOH): Formed during hydrolysis reactions.
Scientific Research Applications
Sodium silicate has numerous applications in scientific research and industry:
Chemistry: Used as a raw material in the production of silica gel, a desiccant.
Biology: Employed in the preparation of silica nanoparticles for various biological applications.
Medicine: Utilized in the formulation of certain medical adhesives and sealants.
Industry: Used in the paper industry for sizing paper and cardboard, as an adhesive in cardboard boxes and paper tubes, and in the construction industry as a concrete sealer
Comparison with Similar Compounds
Sodium silicate is often compared with other silicate compounds such as sodium metasilicate, sodium orthosilicate, and sodium pyrosilicate. While all these compounds contain sodium and silicate ions, their structures, solubility profiles, and applications differ:
Sodium Metasilicate (Na₂SiO₃): Used in detergents and cleaning agents.
Sodium Orthosilicate (Na₄SiO₄): Used in ceramics and glass production.
Sodium Pyrosilicate (Na₆Si₂O₇): Used in specialized industrial applications.
This compound’s unique properties, such as its ability to form a glass-like substance and its versatility in various industrial applications, make it a valuable compound in both research and industry.
Properties
IUPAC Name |
disodium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHWMYGWWRZVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2SiO3, Na2O3Si | |
| Record name | Sodium silicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_silicate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Sodium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metasilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7029669 | |
| Record name | Sodium silicate (Na2SiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.063 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium silicate appears as a powdered or flaked solid substance. Strong irritant to skin, eyes, and mucous membranes. May be toxic by ingestion. Concentrated aqueous solutions used as a glue., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Deliquescent powder or flakes; [CAMEO] Amorphous lumps, aqueous solution, or spray-dried powder with approximately 20% residual water; [Reference #1], COLOURLESS 25-50% SODIUM SILICATE SOLUTION IN WATER. | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicic acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In commerce mole ratios of SiO2 to Na2O vary from 1.5 to 3.3. ... The higher the ratio (e.g., the less sodium) the lower the solubility and alkalinity., VERY SLIGHTLY SOL OR ALMOST INSOL IN COLD WATER; LESS READILY SOL IN LARGE AMT OF WATER THAN IN SMALL AMT; ANHYD DISSOLVE WITH MORE DIFFICULTY THAN HYDRATE IN WATER, GLASS FORM SOL IN STEAM UNDER PRESSURE; PARTIALLY MISCIBLE WITH PRIMARY ALC & KETONES; MISCIBLE WITH SOME POLYHYDRIC ALC, INSOL IN ALC, POTASSIUM, & SODIUM SALTS, BROUGHT INTO SOLN BY HEATING WITH WATER UNDER PRESSURE; SILICATES CONTAINING MORE SODIUM DISSOLVE MORE READILY, Solubility in water at 20 °C: miscible | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 to 1.7 at 68 °F (USCG, 1999), Relative density (water = 1): 1.4 | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Range of trace impurities in typical sodium silicate solutions (3.3 silicon dioxide:sodiun oxide) fluoride, 6.7-9.5 ppm; chloride, 130-1900 ppm; sulfate, < 160-1,700 ppm; nitrogen, 0.1-44 ppm; arsenic, < 1-< 1 ppm; mercury, < 0.26-2.5 ppb; lead, 0.17-0.60 ppm; cadmium, < 10-21 ppm; iron, 36-120 ppm; magnesium, 4-26 ppm; calcium, < 1-76 ppm; aluminum, 50-220 ppm; phosphorus, < 18-< 18 ppm; vanadium, < 0.3-0.8 ppm; chromium, < 0.3-1.0 ppm;; nickel, < 0.3-< 0.3 ppm; cobalt, < 0.3-< 0.3 ppm; zinc, < 0.6-2.8 ppm; copper, < 0.6-1.1 ppm; bismuth, < 25-< 25 ppm; strontium, < 0.2-1.5 ppm; barium, < 0.2-2.8 ppm; manganese, 0.1-1.8 ppm; tin, < 60-< 60 ppm; antimony, < 15-< 15 ppm; selenium< 20-< 20 ppm. /From table/ | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS TO WHITE OR GRAYISH-WHITE, CRYSTAL-LIKE PIECES OR LUMPS, LUMPS OF GREENISH GLASS; WHITE POWDERS; LIQUIDS CLOUDY OR CLEAR | |
CAS No. |
6834-92-0; 1344-09-8, 1344-09-8, 6834-92-0 | |
| Record name | SODIUM SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metasilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium silicate (Na2SiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METASILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052612U92L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM SILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM SILICATE (solution 25-50%) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
A: Sodium silicate acts as a deflocculant in clay-based slips. It gets adsorbed on the clay particle surfaces, increasing their negative charge and causing electrostatic repulsion. This repulsion counteracts the natural tendency of clay particles to flocculate, resulting in a more stable and less viscous slip with reduced water requirements. []
A: When added to cement-fly ash (C-FA) mixtures used for goaf grouting, this compound acts as an activator. It reacts with the fly ash, promoting the formation of calcium silicate hydrate (C-S-H) gel. This gel enhances the compressive strength, reduces the cost, and improves the overall performance of the grouting material. []
A: this compound accelerates the activity of proteases used in enzymatic dehairing. It is believed to enhance the penetration of the enzyme into the hair follicle, facilitating more efficient hair removal and resulting in smoother leather with a larger usable area. []
ANone: this compound does not have a simple, fixed molecular formula. It exists as a range of compounds with varying ratios of silicon dioxide (SiO2) and sodium oxide (Na2O), typically represented as Na2O·(SiO2)x, where x represents the molar ratio of SiO2 to Na2O, known as the modulus.
A: The modulus of this compound significantly influences its properties. Higher modulus solutions (more SiO2) tend to be more viscous and set faster, while lower modulus solutions are more alkaline and less viscous. []
A: While this compound is an effective binder for molding sand, its moisture resistance can be a limitation. Research shows that incorporating ultra-fine powder materials and specific additives like inorganic C can significantly improve the moist strength and overall moisture resistance of this compound-bonded sand. []
A: The high-temperature performance of this compound binders can be limited. Studies have shown that the incorporation of ultra-fine powder modifiers can reduce the residual strength loss at elevated temperatures (e.g., 800°C) compared to conventional this compound binders. []
A: Calcined this compound demonstrates heterogeneous catalytic activity in converting natural lecithin to L-α-glycerophosphocholine. The specific surface properties and active sites of the calcined material facilitate the transesterification reaction with high conversion rates. []
ANone: While the provided research focuses mainly on experimental aspects, computational chemistry could be applied to further understand the interactions of this compound with other materials at a molecular level. For example, molecular dynamics simulations could be used to study the adsorption of this compound on clay particles or the formation of C-S-H gels in the presence of fly ash.
ANone: The stability of this compound solutions is affected by factors like pH and the presence of other ions. Research indicates that maintaining an appropriate pH and minimizing the presence of contaminants can enhance its stability.
A: ** * Ceramic slips: Other deflocculants like sodium polyacrylate can be used, offering different viscosity control and stability characteristics. []* Goaf grouting: Alternative grouting materials include cement-based grouts with different additives and polymers, each with varying performance and cost implications. * Molding sand binders:** Organic binders like resins and clays offer different binding strengths, moisture resistance, and collapsibility characteristics. []
A: Research highlights the potential of using this compound synthesized from agricultural waste like rice straw and rice husk as a dispersant in ceramic slip production. This approach promotes resource efficiency and reduces the environmental impact associated with waste disposal. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7802236.png)
![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)



![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)







![sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7802333.png)
